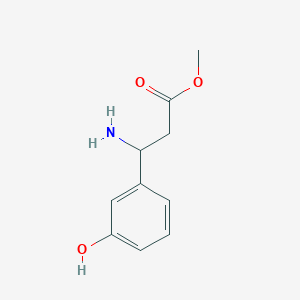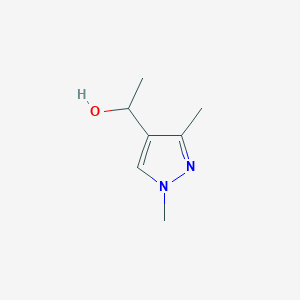
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound characterized by a pyrazole ring substituted with two methyl groups and an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, while reduction may produce 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethane.
科学的研究の応用
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group attached at a different position on the pyrazole ring.
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBBVHIIZKNTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
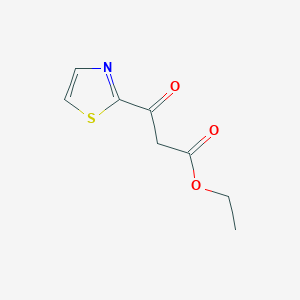


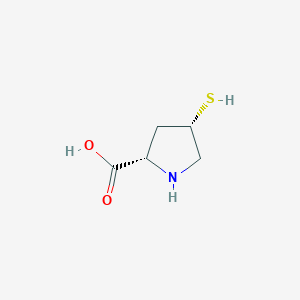
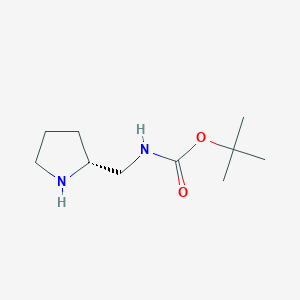


![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
